sarcalumenin - 126469-70-3

sarcalumenin

Catalog Number: EVT-1520516
CAS Number: 126469-70-3
Molecular Formula: Cl3H6O3Os
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sarcalumenin is encoded by the gene located on chromosome 19 in humans. It is classified under the category of calcium-binding proteins, specifically within the EF-hand family, which is characterized by their ability to bind calcium ions. The protein exists in two main forms: a larger 160 kDa glycoprotein and a smaller 53 kDa splice variant. Both forms are implicated in calcium transport and sequestration within the muscle cells .

Synthesis Analysis

Methods of Synthesis

Sarcalumenin can be synthesized through recombinant DNA technology, where the corresponding cDNA is cloned into expression vectors. For instance, polymerase chain reaction techniques are employed to amplify specific regions of the sarcalumenin cDNA, which can then be inserted into plasmids for expression in host cells such as HEK-293T cells .

Technical Details

The synthesis involves several steps:

  1. Amplification of cDNA: Specific primers are used to amplify the sarcalumenin gene.
  2. Cloning: The amplified cDNA is inserted into an expression vector.
  3. Transfection: The vector is introduced into host cells to produce the sarcalumenin protein.
  4. Protein Purification: The expressed protein can be purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure and Data

Sarcalumenin consists of multiple EF-hand motifs that facilitate its calcium-binding capacity. The larger isoform (160 kDa) contains a significant number of hydrophilic regions that are essential for its interaction with calcium ions and other proteins within the sarcoplasmic reticulum. The smaller isoform (53 kDa) appears to have similar functional properties but may differ in its regulatory roles .

Structural Characteristics

  • Molecular Weight: 160 kDa (main form), 53 kDa (splice variant)
  • Binding Sites: Multiple EF-hand motifs for calcium ion binding
  • Localization: Primarily located in the longitudinal sarcoplasmic reticulum membranes
Chemical Reactions Analysis

Reactions and Technical Details

Sarcalumenin participates in several biochemical reactions related to calcium cycling:

  • Calcium Binding: Sarcalumenin binds calcium ions, which is crucial for its role in muscle contraction.
  • Interaction with Calcium ATPases: It interacts with sarcoplasmic reticulum calcium ATPase type 2a, enhancing its stability and function during calcium uptake.

The biochemical assays often involve measuring ATP-dependent calcium uptake using microsomal preparations from transfected cell lines or animal tissues .

Mechanism of Action

Process and Data

The mechanism by which sarcalumenin functions involves:

  1. Calcium Sequestration: It binds free calcium ions within the sarcoplasmic reticulum, thereby regulating intracellular calcium levels.
  2. Stabilization of Calcium ATPases: Sarcalumenin stabilizes the activity of calcium ATPases, facilitating efficient reuptake of calcium during muscle relaxation.

Studies have demonstrated that knockout models lacking sarcalumenin exhibit impaired cardiac function under stress conditions, indicating its essential role in maintaining cardiac health .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Sensitivity: Activity may vary with changes in pH; optimal functioning typically occurs around physiological pH (7.4).
  • Calcium Affinity: Exhibits high affinity for calcium ions due to its EF-hand motifs.

Relevant data from studies indicate that alterations in sarcalumenin levels correlate with cardiac dysfunctions, particularly during pressure overload conditions .

Applications

Scientific Uses

Sarcalumenin has several important applications in scientific research:

  • Cardiac Research: Understanding its role in cardiac physiology and pathophysiology can provide insights into heart diseases.
  • Muscle Physiology: Investigating its function can help elucidate mechanisms underlying muscle contraction and relaxation.
  • Biomarker Development: Due to its involvement in calcium signaling pathways, it may serve as a potential biomarker for cardiac stress or dysfunction.
Introduction to Sarcalumenin

Molecular Identity and Genomic Characterization

Sarcalumenin (SAR), encoded by the SRL gene (Gene ID: 6345), is a calcium-binding glycoprotein predominantly localized within the sarcoplasmic reticulum (SR) lumen of cardiac and skeletal muscle cells. The human SRL gene spans approximately 53 kb on chromosome 16p13.3, comprising 10 exons that transcribe multiple splice variants. The primary isoform yields a 160 kDa protein composed of 473 amino acids, characterized by a high proportion of acidic residues (32% aspartate and glutamate), which facilitate its calcium-buffering function [1] [5]. Expression profiling reveals tissue-specific bias, with the highest mRNA levels in the heart (RPKM 76.3), followed by prostate and skeletal muscle [1]. Post-translational modifications include N-glycosylation, which influences protein stability and calcium-handling efficiency [3].

Table 1: Genomic and Molecular Identity of Sarcalumenin

PropertyDetails
Gene SymbolSRL
Chromosomal Location16p13.3 (GRCh38: 4,189,374-4,242,080)
Exon Count10
Protein Length473 amino acids (Isoform 1)
Molecular Weight160 kDa
Protein Domains5 EF-hand motifs, Eps15 Homology Domain (EHD)
Tissue ExpressionHeart > Skeletal Muscle > Prostate

Evolutionary Conservation Across Species

Sarcalumenin exhibits significant evolutionary conservation across vertebrates, reflecting its critical role in calcium homeostasis. Orthologs have been identified in mammals (e.g., Mus musculus), birds, reptiles, and amphibians, sharing >80% amino acid sequence identity with human SAR. The SRL gene is absent in invertebrates, plants, and fungi, suggesting its emergence coincided with the evolution of striated muscle systems in vertebrates [1] [9]. Functional studies in knockout mice demonstrate impaired SR calcium storage and delayed calcium reuptake during muscle contraction, underscoring conserved physiological roles [5]. Notably, calcium-binding residues within EF-hand motifs are 100% conserved, highlighting structural and functional constraints [3] [6].

Table 2: Evolutionary Conservation of Sarcalumenin

SpeciesSequence Identity (%)Functional Conservation
Homo sapiens (Human)100Major SR calcium buffer in cardiac/skeletal muscle
Mus musculus (Mouse)85Impaired SR Ca²⁺ storage in knockouts; cardiac dysfunction
Gallus gallus (Chicken)82Expressed in breast muscle; regulates excitation-contraction coupling
Xenopus tropicalis (Frog)78Detected in tadpole muscle; role in development
Danio rerio (Zebrafish)75Required for cardiac rhythm stability during exercise

Structural Domains and Calcium-Binding Motifs

Sarcalumenin’s structure comprises two functionally critical domains:

  • EF-Hand Motifs:SAR contains five canonical EF-hand motifs (helix-loop-helix) classified as "local dynamic" calcium sensors. These motifs (DxDxDG at positions 1–3, 5–7, and 12) bind Ca²⁺ with low affinity (Kd = 0.3–0.6 mM) but high capacity (40–50 Ca²⁺ ions per molecule). The Asp/Glu-rich loops coordinate Ca²⁺ via bidentate interactions, triggering conformational changes that expose hydrophobic regions for protein interactions [3] [6] [10]. Unlike high-affinity sensors (e.g., calmodulin), SAR’s low-affinity EF-hands operate optimally at SR luminal Ca²⁺ concentrations (0.5–1 mM) during muscle relaxation [6].
  • Eps15 Homology Domain (EHD):The C-terminal EHD (residues 95–336) mediates SAR’s interaction with the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA). This domain adopts a solenoid structure with a central hydrophobic groove that binds SERCA’s cytoplasmic domains, enhancing calcium reuptake efficiency. GTP-binding motifs within the EHD (GXXGXGKS) further regulate SERCA activity during energy stress [1] [3].

Quaternary Structure:SAR self-assembles into pentameric complexes (800 kDa) in high-Ca²⁺ conditions. This polymerization increases calcium-binding capacity and stabilizes SERCA complexes at the longitudinal SR membrane, facilitating rapid calcium sequestration after muscle contraction [3] [6].

Table 3: Structural and Functional Properties of Sarcalumenin Domains

DomainStructural FeaturesCalcium-Binding PropertiesFunctional Role
EF-hand 1–2Canonical helix-loop-helix; DxDxDG loopKd = 0.5 mM; fast dissociation kineticsInitial Ca²⁺ capture during SR refilling
EF-hand 3–5Non-canonical loops; acidic residue clustersKd = 0.6 mM; cooperative bindingCa²⁺ buffering and polymerization trigger
EHDα-solenoid fold; GTP-binding pocketBinds GTP (Kd = 2 µM)SERCA stabilization; energy sensing

Figure: Domain Architecture of Sarcalumenin

N-terminus  │  ├─ EF-hand 1 (Ca²⁺ binding)  ├─ EF-hand 2 (Ca²⁺ binding)  ├─ EF-hand 3 (Ca²⁺ binding/polymerization)  ├─ EF-hand 4 (Ca²⁺ buffering)  ├─ EF-hand 5 (Structural stability)  │  └─ C-terminal EHD (SERCA interaction / GTP sensing)  

SAR’s dual role as a calcium buffer and SERCA regulator exemplifies mechanistic adaptations for muscle physiology. Its low-affinity EF-hands buffer luminal Ca²⁺ transients without saturating during SR release, while the EHD integrates calcium handling with cellular energy status. These features position sarcalumenin as a critical modulator of muscle performance and fatigue resistance [3] [5] [6].

Properties

CAS Number

126469-70-3

Product Name

sarcalumenin

Molecular Formula

Cl3H6O3Os

Synonyms

sarcalumenin

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